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Compound of Interest

Compound Name: Fmoc-3-bromo-L-phenylalanine
CAS No.: 220497-48-3
Cat. No.: B557915
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The incorporation of halogen atoms, such as bromine, into amino acid structures is a potent
strategy in medicinal chemistry.[1][2] This modification can significantly influence a peptide's
three-dimensional structure and surface characteristics, which are vital for interactions with
biological receptors or ligands.[1] Halogenation can alter physicochemical properties like
lipophilicity and metabolic stability, potentially enhancing the pharmacological activity of
peptide-based drug candidates.[1][3] Specifically, the bromine atom in (S)-Fmoc-3-bromo-L-
phenylalanine acts as a versatile synthetic handle for post-synthesis modifications, enabling
the creation of diverse peptide libraries and complex molecular structures.[4][5]

Compound Profile: Physicochemical and Structural
Characteristics

A foundational understanding of the properties of (S)-Fmoc-3-bromo-L-phenylalanine is
essential for its effective use in research and development.

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b557915#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC8659048/
https://pubs.acs.org/doi/10.1021/acsmedchemlett.3c00093
https://pmc.ncbi.nlm.nih.gov/articles/PMC8659048/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8659048/
https://www.nagase.com/products/unnatural-amino-acids/halogen-containing-amino-acids
https://www.benchchem.com/product/b557915/docs?utm_src=pdf-body#core-principles-the-strategic-value-of-halogenated-amino-acids
https://www.benchchem.com/product/b557915/docs?utm_src=pdf-body#core-principles-the-strategic-value-of-halogenated-amino-acids
https://www.nbinno.com/pharmaceutical-intermediates/fmoc-l-3-bromophenylalanine-key-building-block-advanced-peptide-synthesis-drug-discovery-iy
https://www.chemimpex.com/products/15120
https://www.benchchem.com/product/b557915/docs?utm_src=pdf-body#core-principles-the-strategic-value-of-halogenated-amino-acids
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557915?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source(s)
CAS Number 220497-48-3 [61[7]
Molecular Formula C24H20BrNO4 [6][8]
Molecular Weight ~466.3 g/mol [6][8]
Appearance White to off-white powder [5]

Purity Typically =98% [6]

Storage Temperature 0-8°C [5]

The structure of this compound features a bromine atom on the phenyl ring and a base-labile
Fmoc (9-fluorenylmethoxycarbonyl) protecting group.[4] This Fmoc group is crucial for its
seamless integration into standard solid-phase peptide synthesis (SPPS) protocols.[4][5]

Key Applications in Scientific Research and Drug
Development

(S)-Fmoc-3-bromo-L-phenylalanine is a versatile tool with a wide range of applications in
peptide science.

Site-Specific Modifications and Bioconjugation

The bromine atom serves as a key functional group for introducing further chemical diversity
into a peptide sequence.[4] It acts as a convenient handle for post-synthetic modifications,
most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura
reaction.[9][10] This allows for the late-stage introduction of various molecular fragments, which
is invaluable for:

» Structure-Activity Relationship (SAR) Studies: Rapidly generating libraries of peptide analogs
to probe biological interactions and optimize activity.[3]

e Bioconjugation: Attaching reporter molecules such as fluorophores or other bioactive
compounds to peptides for diagnostic or therapeutic purposes.[4][5]
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Enhancing Peptide and Protein Properties

The introduction of halogenated amino acids can fine-tune the biological and physical
properties of peptides.[1] Halogenation can improve metabolic stability, and the bromine atom
itself can participate in halogen bonding, a type of non-covalent interaction that can enhance
binding affinity to target proteins.[11][12] This makes it a valuable component in the design of
novel therapeutics with improved efficacy.[5]

A Building Block for Novel Therapeutics

This amino acid derivative is a foundational component for creating complex peptide chains
and novel therapeutic agents.[4] It is particularly valuable in the synthesis of bioactive peptides
for the development of new drugs targeting a variety of diseases.[5]

Experimental Protocols and Methodologies

The following section provides detailed, step-by-step methodologies for the effective use of (S)-
Fmoc-3-bromo-L-phenylalanine in a laboratory setting.

Incorporation via Fmoc-Based Solid-Phase Peptide
Synthesis (SPPS)

The Fmoc-SPPS method is the most common technique for synthesizing peptides and allows
for the efficient incorporation of (S)-Fmoc-3-bromo-L-phenylalanine into a peptide sequence.
[13][14]

Workflow for a Single SPPS Cycle:
Caption: Standard workflow for one cycle of Fmoc-based Solid-Phase Peptide Synthesis.
Detailed Steps:

» Resin Preparation: The synthesis begins with an insoluble resin support, which should be
swelled in a suitable solvent like N,N-Dimethylformamide (DMF) to ensure accessibility of the
reactive sites.[15][16]

e Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed
using a mild base, typically a solution of 20% piperidine in DMF.[15][17] This exposes a free
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amine group for the next coupling step.

e Washing: The resin must be thoroughly washed with DMF to remove residual piperidine and
by-products.[15]

e Amino Acid Coupling: The incoming (S)-Fmoc-3-bromo-L-phenylalanine is pre-activated
with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and then added to the
resin.[18] The reaction is typically agitated for 1-2 hours to ensure complete coupling.[17][19]

e Washing: The resin is washed again to remove excess reagents and by-products.[19]

o Cycle Repetition: These steps are repeated for each amino acid in the desired sequence.[19]

Post-Synthetic Modification via Suzuki-Miyaura Cross-
Coupling

The bromine atom on the phenylalanine residue provides a reactive site for palladium-
catalyzed cross-coupling reactions, allowing for further diversification of the peptide.[10][20]
Conceptual Workflow for On-Resin Suzuki Coupling:

Caption: Suzuki-Miyaura cross-coupling on a peptide containing 3-bromo-phenylalanine.

Key Steps:

o Peptide Synthesis: First, the peptide containing the 3-bromo-L-phenylalanine residue is
synthesized on the solid support as described above.

e Coupling Reaction: The peptide-resin is then subjected to the Suzuki-Miyaura coupling
conditions. This typically involves treating the resin with an arylboronic acid, a palladium
catalyst (e.g., Pd(PPh3)4), and a base in a suitable solvent mixture.[10][21]

» Cleavage and Purification: After the on-resin reaction, the modified peptide is cleaved from
the solid support using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).
[17] The crude peptide is then purified, usually by reverse-phase high-performance liquid
chromatography (RP-HPLC).
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Conclusion and Future Perspectives

(S)-Fmoc-3-bromo-L-phenylalanine is a powerful and versatile tool for researchers in peptide
chemistry and drug development. Its straightforward use in standard SPPS protocols,
combined with the potential for post-synthetic modification, opens up vast possibilities for
creating novel peptide-based molecules with tailored biological activities.[5] As the field of
peptide therapeutics continues to expand, the strategic use of such functionalized amino acids
will be instrumental in advancing the development of next-generation medicines.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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